

Ilicicolin C discovery and source *Acremonium sclerotigenum*

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Compound Focus: Ilicicolin C

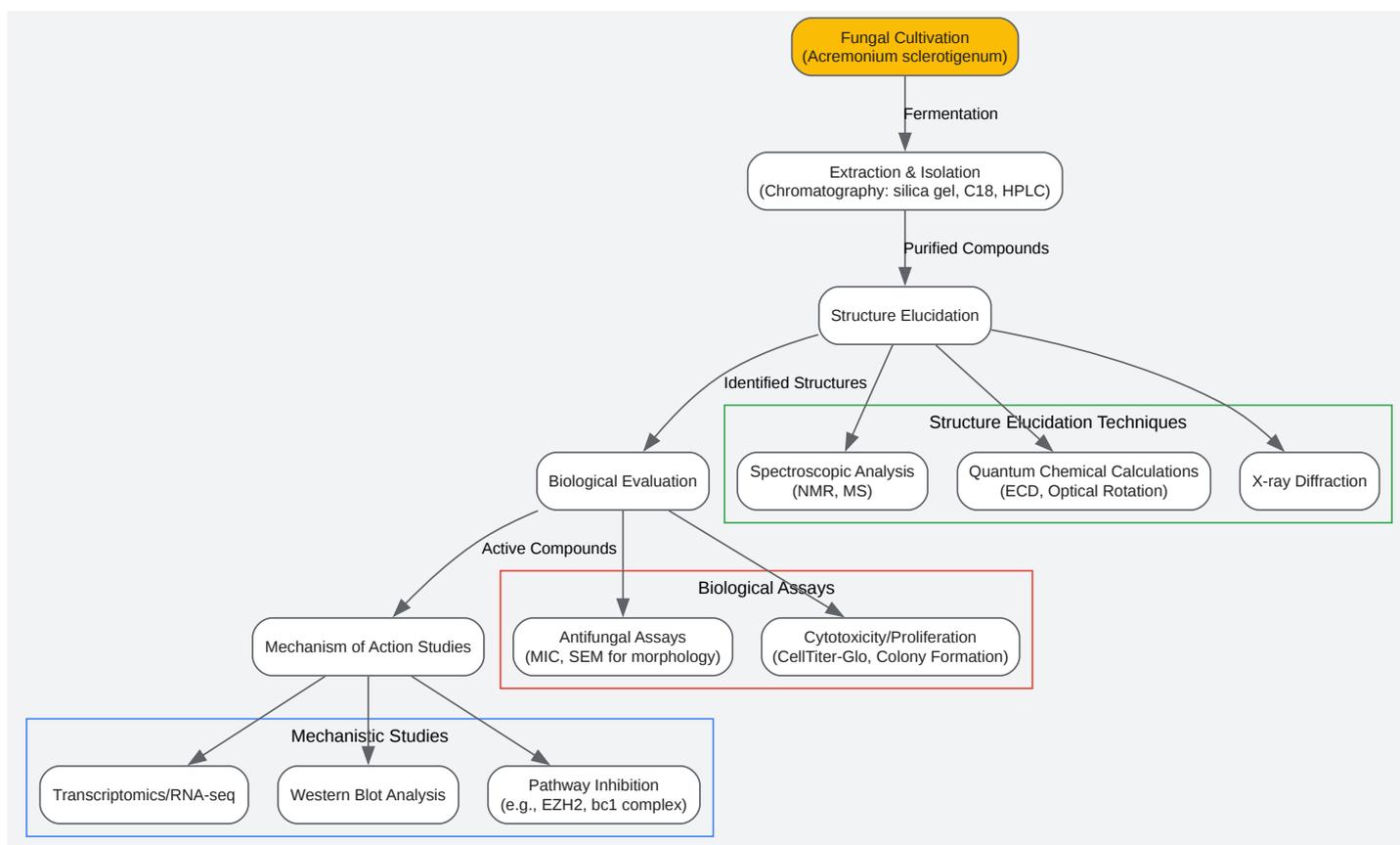
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Experimental Protocols and Workflows

The research on these compounds utilized advanced and rigorous methodologies. The following diagram outlines a generalized experimental workflow for the discovery and characterization of such fungal metabolites, synthesized from the protocols in the search results.



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This workflow is supported by the following detailed methodologies from the research:

- **Fungal Cultivation & Compound Production:** For ilicicolin A, the fungus was fermented in a nutrient-limited medium containing soluble starch, bacterial peptone, and sea salt in 1L Erlenmeyer flasks at room temperature. [1] For ilicicolin H/K, genetic activation of a silent Biosynthetic Gene Cluster (BGC) was achieved by overexpressing the transcription factor TriLiR. [2] [3]

- **Extraction & Isolation:** Crude extracts were obtained using organic solvents like ethyl acetate. Purification was achieved through a series of chromatographic techniques, including silica gel, reversed-phase C18, and semi-preparative HPLC. [1] [4]
- **Structure Elucidation:** This involved extensive spectroscopic analysis (NMR, MS). The absolute configuration of complex molecules like the acremopyrans was determined using advanced methods like quantum chemical calculations of Electronic Circular Dichroism (ECD) and optical rotation data, supported by X-ray diffraction analysis. [5]
- **Biological Evaluation:**
 - **Antifungal Activity:** Minimum Inhibitory Concentration (MIC) assays were used. For example, activity against *Cryptococcus gattii* was compared to the standard drug fluconazole. The effect on bacterial morphology was investigated using Scanning Electron Microscopy (SEM). [5]
 - **Anticancer/Cytotoxic Activity:** Cell viability was measured using assays like CellTiter-Glo, and IC50 values were calculated. Colony formation assays were used to assess long-term proliferative suppression. [1] [4]
- **Mechanism of Action Studies:**
 - For illicicolin A, RNA-sequencing identified the EZH2 pathway as a target. This was followed by Western blot analysis to confirm protein level changes and Chromatin Immunoprecipitation (ChIP) assays to study protein-DNA interactions. [1]
 - Illicicolin H is a known potent inhibitor of the fungal cytochrome bc1 complex. [2] [3]

Quantitative Data Summary

The following table consolidates key quantitative findings from the biological evaluations, providing clear data for comparison.

Compound	Assay / Model	Result / Value	Control / Benchmark
Acremopyran 11 [5]	Antifungal (MIC vs. <i>C. gattii</i>)	2 µg/mL	Fluconazole: 8 µg/mL
Acremopyrans 16, 17 [5]	Antifungal (MIC vs. <i>C. gattii</i>)	2-8 µg/mL	Fluconazole: 8 µg/mL
Acremopyrans 11, 16, 17 [5]	Antibacterial (MIC vs. <i>B. subtilis</i>)	16 µg/mL	-

Compound	Assay / Model	Result / Value	Control / Benchmark
Ilicicolin A [1]	Cytotoxicity (IC50 in CRPC cells)	Low micromolar range (exact values in source)	-
Ilicicolin H [2]	Antifungal (IC50 vs. <i>C. albicans</i> bc1)	2–3 ng/mL	-

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References

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